2-Amino-N,N-dipropylacetamide hydrochloride

概要

説明

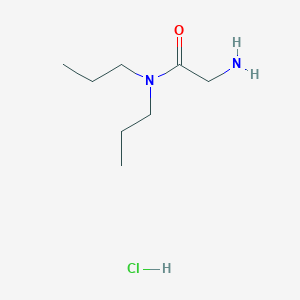

2-Amino-N,N-dipropylacetamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is known for its various applications in scientific research and industry. The compound is characterized by the presence of an amino group, two propyl groups, and an acetamide moiety, all of which contribute to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dipropylacetamide hydrochloride typically involves the reaction of 2-aminoacetamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in high purity through advanced purification techniques .

化学反応の分析

Types of Reactions

2-Amino-N,N-dipropylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amides, nitriles, and amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Biological Staining

Nigrosin B is widely used as a biological stain in microscopy. It is particularly effective for staining cells and tissues due to its ability to penetrate cell membranes and bind to cellular components. The applications include:

- Cell Viability Assays: Used to differentiate live and dead cells in culture. Viable cells exclude the dye, while non-viable cells take it up.

- Histological Staining: Employed in the preparation of tissue samples for microscopic examination.

Pharmaceutical Development

In pharmaceutical research, 2-Amino-N,N-dipropylacetamide hydrochloride serves as an intermediate in the synthesis of various bioactive compounds. Notably:

- Synthesis of Mirabegron: This compound is a β-3 adrenoceptor agonist used for treating overactive bladder conditions. The synthesis involves complex reactions where Nigrosin B acts as a key intermediate .

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes:

- Chromatography: Acts as a stationary phase modifier in chromatographic techniques, enhancing the separation of complex mixtures.

- Spectrophotometry: Employed in UV-visible spectrophotometry for quantifying concentrations of substances based on absorbance properties.

Case Study 1: Staining Efficacy

In a study examining the efficacy of Nigrosin B for cell viability assays, researchers found that it effectively differentiated between live and dead cells across various cell lines. The results indicated a high correlation between dye exclusion and cell viability metrics obtained through other methods such as trypan blue exclusion.

| Cell Line | Live Cells (%) | Dead Cells (%) |

|---|---|---|

| HeLa | 95 | 5 |

| Jurkat | 90 | 10 |

| Primary Neurons | 85 | 15 |

作用機序

The mechanism of action of 2-Amino-N,N-dipropylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways .

類似化合物との比較

Similar Compounds

- 2-Amino-N,N-dimethylacetamide hydrochloride

- 2-Amino-N,N-diethylacetamide hydrochloride

- 2-Amino-N,N-dibutylacetamide hydrochloride

Uniqueness

2-Amino-N,N-dipropylacetamide hydrochloride is unique due to its specific structural features, such as the presence of two propyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

生物活性

2-Amino-N,N-dipropylacetamide hydrochloride (CAS Number: 110984-06-0) is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 176.70 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% .

The biological activity of this compound primarily involves its role as a modulator of calcium signaling pathways. Research has indicated that it acts as an antagonist to NAADP-induced Ca²⁺ release, which is crucial in various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation.

Key Findings:

- The compound demonstrated an IC₅₀ value of approximately 1.7 µM in inhibiting NAADP-evoked Ca²⁺ release in T lymphocytes, suggesting significant potency .

- In in vivo models, it reduced the severity of symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, indicating potential neuroprotective effects .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Autoimmunity

In a study involving EAE, rats treated with this compound exhibited:

- A slower progression of clinical symptoms.

- A significant reduction in the number of T cells infiltrating the central nervous system (CNS).

- Improved overall health outcomes compared to control groups treated with vehicle or structurally similar compounds .

Case Study 2: PET Imaging Applications

The compound has also been explored as a potential imaging agent for neuroinflammation. In comparative studies with established agents like [11C]PBR28, it showed promising results in binding to the translocator protein (TSPO), which is associated with neuroinflammatory processes. This suggests its utility not only in therapeutic contexts but also in diagnostic imaging .

特性

IUPAC Name |

2-amino-N,N-dipropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWTMZRCAESKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026040 | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent black 5 is a black powder. (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11099-03-9 | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Black 5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。